![molecular formula C9H14ClNOS B13463758 N-[(thiophen-2-yl)methyl]oxolan-3-amine hydrochloride](/img/structure/B13463758.png)
N-[(thiophen-2-yl)methyl]oxolan-3-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(thiophen-2-yl)methyl]oxolan-3-amine hydrochloride is an organic compound that features a thiophene ring attached to an oxolane ring via a methylamine linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(thiophen-2-yl)methyl]oxolan-3-amine hydrochloride typically involves the following steps:
Formation of the Thiophene Derivative: The thiophene ring is often synthesized through a cyclization reaction involving sulfur and an α-methylene carbonyl compound.
Attachment of the Methylamine Group: The thiophene derivative is then reacted with a methylamine source under suitable conditions to form the thiophen-2-ylmethylamine.
Formation of the Oxolane Ring: The oxolane ring is introduced through a cyclization reaction involving an appropriate diol and an acid catalyst.
Final Coupling and Hydrochloride Formation: The thiophen-2-ylmethylamine is coupled with the oxolane derivative under suitable conditions, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
化学反応の分析
Types of Reactions
N-[(thiophen-2-yl)methyl]oxolan-3-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives.
Substitution: The methylamine group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted thiophene derivatives.
科学的研究の応用
N-[(thiophen-2-yl)methyl]oxolan-3-amine hydrochloride has a wide range of scientific research applications:
作用機序
The mechanism of action of N-[(thiophen-2-yl)methyl]oxolan-3-amine hydrochloride involves its interaction with specific molecular targets and pathways:
類似化合物との比較
Similar Compounds
Thiopropamine: A stimulant drug with a similar thiophene structure.
Methiopropamine: An analogue of methamphetamine with a thiophene ring.
Uniqueness
N-[(thiophen-2-yl)methyl]oxolan-3-amine hydrochloride is unique due to its combination of a thiophene ring and an oxolane ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C9H14ClNOS |
|---|---|
分子量 |
219.73 g/mol |
IUPAC名 |
N-(thiophen-2-ylmethyl)oxolan-3-amine;hydrochloride |
InChI |
InChI=1S/C9H13NOS.ClH/c1-2-9(12-5-1)6-10-8-3-4-11-7-8;/h1-2,5,8,10H,3-4,6-7H2;1H |
InChIキー |
ASJZLLFQSJIZLB-UHFFFAOYSA-N |
正規SMILES |
C1COCC1NCC2=CC=CS2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Nitro-4-[1-(trifluoromethyl)cyclobutyl]benzene](/img/structure/B13463675.png)
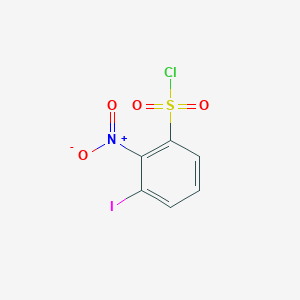
![3-[(Methylamino)methyl]-1lambda6-thiane-1,1-dione hydrochloride](/img/structure/B13463687.png)
![1-(Bromomethyl)-3,7,9-trioxabicyclo[3.3.1]nonane](/img/structure/B13463693.png)
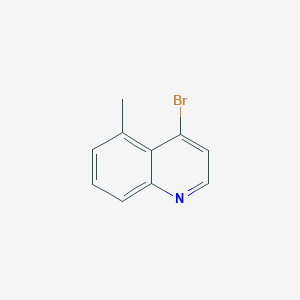
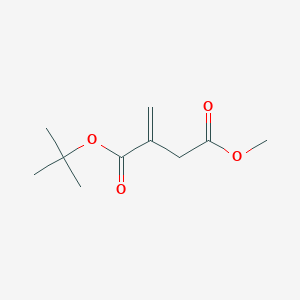
![tert-butyl N-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-2-yl]carbamate](/img/structure/B13463710.png)
![4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridin-3-amine](/img/structure/B13463719.png)
![3-[(Carboxymethyl)sulfanyl]pyridine-2-carboxylic acid](/img/structure/B13463722.png)

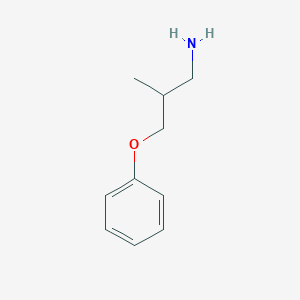
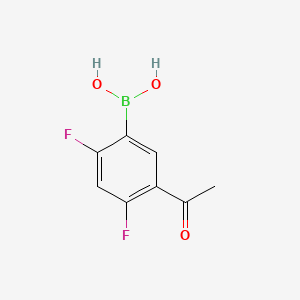
![2-{4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl}propanoic acid](/img/structure/B13463748.png)
![(1S)-1-[4-(pyrimidin-5-yl)phenyl]ethan-1-amine dihydrochloride](/img/structure/B13463760.png)
